[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride
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Overview
Description
[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Ethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with an ethoxyphenyl group.
Reduction to Form Methanol: The final step involves the reduction of a carbonyl group to form the methanol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group.
Reduction: Further reduction of the carbonyl group to a methylene group.
Substitution: Replacement of the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully reduced hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3/t11-,13-/m0/s1 |
InChI Key |
NCURIUZGZLBULX-AAEUAGOBSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@@H]2CNC[C@H]2CO |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2CO |
Origin of Product |
United States |
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